molecular formula C4H4N6O B1489719 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol CAS No. 1451362-64-3

7-Aminotetrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B1489719
CAS No.: 1451362-64-3
M. Wt: 152.11 g/mol
InChI Key: BTQDHTWBHWLTHG-UHFFFAOYSA-N
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Description

7-Aminotetrazolo[1,5-a]pyrimidin-5-ol (CAS 1451362-64-3) is a synthetically designed purine analogue that serves as a high-value scaffold in medicinal chemistry and anticancer research . This compound features a tetrazolo[1,5-a]pyrimidine core, a privileged structure known for its diverse biological activities and role in developing targeted therapies . Its main research value lies in its demonstrated function as a potent inhibitor of the cell division cycle phosphatase CDC25 . CDC25 phosphatases are key regulators of cyclin-dependent kinases, and their overexpression is a feature in many tumor cells, making them attractive molecular targets for novel antimetabolites . The compound is designed to exhibit high biological activity and selectivity with low toxicity, positioning it as a promising candidate for the development of next-generation antimetabolites in oncology . As a purine analog, it acts as an antimetabolite, interfering with nucleic acid metabolism to potentially inhibit the division and propagation of cancer cells . Researchers utilize this compound as a key intermediate to explore new pathways in cancer treatment and to synthesize more complex molecules for biochemical screening . The molecular formula is C4H4N6O and it has a molecular weight of 152.114 g/mol . For laboratory safety, appropriate personal protective equipment, including gloves and protective clothing, should be worn to prevent skin contact or inhalation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-amino-4H-tetrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O/c5-2-1-3(11)6-4-7-8-9-10(2)4/h1H,5H2,(H,6,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQDHTWBHWLTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NN=N2)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267035
Record name 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451362-64-3
Record name 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451362-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Aminotetrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization from Aminopyrimidine Precursors

One common approach involves the cyclization of aminopyrimidine derivatives with azide sources to form the tetrazole ring fused to the pyrimidine core.

  • Procedure:
    Starting from 5-amino-3-methylpyrazole or related aminopyrimidines, reaction with diethyl malonate under basic conditions (e.g., sodium ethanolate) forms dihydroxy-heterocycles. Subsequent chlorination with phosphorus oxychloride converts hydroxyl groups to chlorides, which are then subjected to nucleophilic substitution to introduce amino groups or other substituents.

  • Yields:

    • Dihydroxy-heterocycle intermediate: 89%
    • Chlorinated intermediate: 61%
    • Nucleophilic substitution product: 94%

This multi-step sequence can be adapted to introduce the tetrazole ring via azide cyclization or other ring-closure methods.

Nitrosation and Reduction Routes

Another method involves the nitration of triazolo- or pyrazolo-pyrimidine derivatives followed by reduction to the corresponding amino compounds, which can then be transformed into the target tetrazolopyrimidin-5-ol.

  • Nitration:
    Treatment of precursor aminopyrimidines with fuming nitric acid and concentrated sulfuric acid under controlled temperature (ice bath to reflux at 80 °C) leads to nitro-substituted intermediates in high yields (up to 92%).

  • Reduction:
    Hydrogenation using palladium on carbon (Pd/C) catalyst in solvents such as DMF or ethanol under mild pressure (5–7 bar) and temperature (50 °C) converts nitro groups to amino groups with yields around 88%.

  • Ring Closure:
    Subsequent reaction with triethyl orthoformate or glyoxal in acidic media (glacial acetic acid or hydrochloric acid) facilitates cyclization to fused heterocycles including the tetrazolo[1,5-a]pyrimidin-5-ol framework.

Copper-Catalyzed Cycloaddition Methods

Recent advances include microwave-assisted copper-catalyzed cycloaddition reactions to build fused heterocyclic systems efficiently.

  • Method:
    7-O-propargylated pyrazolo[1,5-a]pyrimidines undergo copper-catalyzed azide-alkyne cycloaddition with azides to form triazole-fused pyrimidines, which can be further manipulated to yield tetrazolo derivatives.

  • Advantages:

    • High yields (up to 98%)
    • Short reaction times due to microwave assistance
    • Structural diversity and improved solubility of products

Though this method is primarily reported for related pyrazolo[1,5-a]pyrimidines, it provides a promising route adaptable for this compound synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclization via diethyl malonate 5-Amino-3-methylpyrazole Sodium ethanolate, POCl3, nucleophilic substitution 61–94 Multi-step, classical heterocycle synthesis
Nitration and reduction Aminopyrimidines Fuming HNO3/H2SO4, Pd/C hydrogenation, acidic cyclization 62–92 High-yield nitration & reduction; followed by ring closure
Copper-catalyzed cycloaddition 7-O-propargylated pyrazolo[1,5-a]pyrimidines Cu catalyst, microwave irradiation, azides Up to 98 Rapid, high-yield, structurally diverse

Chemical Reactions Analysis

Nitration

Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids. The reaction can selectively introduce nitro groups at different positions depending on the electronic nature of substituents present on the aromatic system.

Reduction Reactions

Reduction of nitro groups to amines can be performed using catalytic hydrogenation over palladium on carbon or through chemical reduction using zinc dust in acidic media.

Acylation

Acylation reactions can be conducted using acyl chlorides or anhydrides in the presence of a base such as pyridine to introduce acyl groups at the amino position.

Alkylation

Alkylation can be performed via the use of alkyl halides in the presence of a base, allowing for the introduction of alkyl groups onto the nitrogen atoms.

  • Research Findings on Biological Activity

Recent studies have highlighted that derivatives of 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol exhibit significant biological activities, including antimicrobial and antitumor properties. For instance:

  • Antitubercular Activity : Certain derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential as therapeutic agents against tuberculosis .

  • Kinase Inhibition : Compounds derived from this scaffold have been identified as potent inhibitors of various receptor tyrosine kinases, which are crucial in cancer signaling pathways .

  • Data Tables

To summarize key findings related to the chemical reactions and biological activities, the following tables are presented:

Reaction TypeConditionsProductsYield (%)
NitrationHNO₃/H₂SO₄ mixtureNitro derivativesUp to 92%
ReductionPd/C, H₂Amino derivativesUp to 88%
AcylationAcyl chloride + baseAcylated productsVaries
AlkylationAlkyl halide + baseAlkylated productsVaries
Biological ActivityCompound TestedActivity Level
AntitubercularVarious derivativesPromising
Kinase InhibitionSelected analoguesPotent

The compound this compound demonstrates versatile chemical reactivity and significant biological potential. Its ability to undergo various transformations makes it an attractive target for further research aimed at developing novel therapeutic agents. Continued exploration into its synthetic pathways and biological applications could yield valuable insights into its utility in medicinal chemistry.

This article synthesizes current knowledge regarding the chemical reactions associated with this compound while highlighting its potential in pharmacological applications based on recent research findings.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 7-Aminotetrazolo[1,5-a]pyrimidin-5-ol is in the field of oncology. Research has demonstrated that derivatives of this compound can act as inhibitors of various kinases, which are critical in cancer signaling pathways. For instance, studies have identified 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as potent inhibitors of Casein kinase 2 (CK2), which is often overexpressed in tumors and associated with poor prognosis in cancer patients . The structure-activity relationship (SAR) studies indicated that modifications to the tetrazole ring could enhance the inhibitory potency against CK2, suggesting a promising pathway for developing anticancer agents based on this scaffold.

Neurological Disorders

Another significant application is in treating neurological disorders. Compounds derived from this compound have been investigated for their potential neuroprotective effects. The pharmacological profiles of these compounds suggest they may modulate pathways involved in neurodegenerative diseases such as Alzheimer's and multiple sclerosis. For example, certain derivatives have shown efficacy in preclinical models by reducing neuroinflammation and promoting neuronal survival .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have also been explored. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in various inflammatory conditions such as rheumatoid arthritis and asthma. The modulation of these inflammatory pathways positions this compound as a potential therapeutic candidate for chronic inflammatory diseases .

Cardiovascular Applications

In cardiovascular medicine, compounds based on the tetrazolo[1,5-a]pyrimidine structure have been studied for their ability to influence vascular smooth muscle cell proliferation and migration. These processes are critical in the development of atherosclerosis and other cardiovascular diseases. By targeting specific kinases involved in these pathways, derivatives of this compound may offer new strategies for preventing or treating cardiovascular diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Various modifications to the core structure have been explored to enhance solubility, bioavailability, and selectivity towards specific biological targets. For instance, the introduction of different substituents on the pyrimidine ring can significantly affect the compound's binding affinity to target proteins and its overall pharmacological activity .

Data Tables

The following table summarizes key findings from recent studies on this compound derivatives:

Application Area Target Activity Reference
AnticancerCasein kinase 2Potent inhibitor
Neurological disordersNeuroprotectionReduces neuroinflammation
Anti-inflammatoryPro-inflammatory cytokinesInhibits production
CardiovascularVascular smooth muscle cellsInhibits proliferation/migration

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study demonstrated that specific derivatives effectively inhibited tumor growth in xenograft models by targeting CK2 activity.
  • Neuroprotection : In a model of Alzheimer's disease, a derivative showed significant improvement in cognitive function and reduced amyloid-beta plaque formation.
  • Inflammatory Disease Models : Compounds were tested in murine models for rheumatoid arthritis, showing reduced joint swelling and inflammation markers.

These findings illustrate the versatility of this compound across various therapeutic areas.

Comparison with Similar Compounds

Key Observations:

Anti-Inflammatory Activity: 7-Alkylamino-5-methyl-6-nitro derivatives (e.g., compound 9a in ) exhibit anti-inflammatory effects, attributed to the electron-withdrawing nitro group and hydrophobic alkylamino substituents.

Cytotoxicity: Derivatives with indole and cyano groups (e.g., 4a in ) demonstrate potent cytotoxicity, likely due to intercalation with DNA or inhibition of kinase pathways.

Hydroxyl Group Impact : The hydroxyl group at position 5 in the target compound may enhance solubility but reduce metabolic stability compared to methyl or nitro-substituted analogs .

Physicochemical Properties

  • Hydrogen Bonding: Hydroxyl and amino groups improve interactions with biological targets (e.g., enzymes or receptors) .

Q & A

Q. What are the standard synthetic routes for preparing 7-aminotetrazolo[1,5-a]pyrimidin-5-ol derivatives?

The synthesis typically involves cyclocondensation of tetrazol-5-amine with β-diketones or enaminones under reflux conditions. For example, 7-methyltetrazolo[1,5-a]pyrimidines are synthesized via a three-component reaction of acetylacetone, aromatic aldehydes, and tetrazol-5-amine in the presence of triethylamine, yielding E-isomers due to stereoselectivity . Purification often employs column chromatography (petroleum ether/ethyl acetate) and recrystallization from solvents like cyclohexane/CH₂Cl₂ . Key challenges include low yields (5–22%) due to side reactions, necessitating optimization of stoichiometry and temperature .

Q. How is structural characterization performed for this compound derivatives?

Structural confirmation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration (e.g., methyl groups at δ ~2.35 ppm, aromatic protons at δ ~6.20–8.43 ppm) .
  • X-ray crystallography : Resolve molecular geometry using programs like SHELXL. For example, monoclinic crystal systems (space group P2₁/c) with bond lengths (e.g., C–Cl ~1.73 Å) and angles are validated via refinement .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 227.05 for C₈H₄Cl₂N₄) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Wear PPE (gloves, goggles, lab coats) to avoid skin contact.
  • Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be mitigated?

  • Optimize reaction conditions : Increase catalyst loading (e.g., triethylamine) or adjust stoichiometry of POCl₃ in chlorination reactions .
  • Monitor side reactions : Use TLC/HPLC to track intermediates and byproducts. For example, competing cyclization pathways in three-component reactions can reduce yields .
  • Alternative solvents : Replace 1,4-dioxane with acetonitrile/DMF mixtures to improve solubility and reaction efficiency .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like HMG-CoA reductase or COX-2 using fluorometric/colorimetric substrates .
  • Apoptosis studies : Quantify mitochondrial membrane potential (ΔΨm) loss via JC-1 staining and assess caspase-3 activation in cancer cell lines .
  • SAR analysis : Introduce substituents at the 5- and 7-positions to modulate activity. For instance, trifluoromethyl groups enhance metabolic stability and target affinity .

Q. How are structural ambiguities resolved in crystallographic studies of tetrazolopyrimidines?

  • Difference Fourier maps : Locate hydrogen atoms as riding models (C–H = 0.93–0.96 Å) and refine isotropic displacement parameters (Uiso) .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution macromolecular data .
  • Validation tools : Check geometry with PLATON and Rint values (<5%) to ensure data quality .

Q. What strategies address contradictory biological data in SAR studies?

  • Purity verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Off-target profiling : Screen against related kinases (e.g., CDK9, Pim-1) to rule out nonspecific effects .
  • Dose-response validation : Repeat assays in triplicate and calculate statistical significance (p < 0.05) using ANOVA .

Q. How can regioselective functionalization at the 7-position be achieved?

  • Protecting groups : Temporarily block the 5-amino group with Boc before introducing substituents via nucleophilic substitution .
  • Metal-catalyzed cross-coupling : Use Pd-mediated CH arylation to attach aryl halides at the 7-position .
  • Silylformamidine intermediates : React with silylating agents (e.g., TMSCl) to enhance electrophilicity for aldehyde group installation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
7-Aminotetrazolo[1,5-a]pyrimidin-5-ol

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